6-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one
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Overview
Description
- Pyridazine derivatives are known for their diverse bioactivities, including antitumor, fungicidal, insecticidal, and anti-inflammatory properties .
- In this article, we’ll explore its synthesis, reactions, applications, and mechanism of action.
6-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one: is a chemical compound with a pyridazine core.
Preparation Methods
- The compound can be synthesized from mucochloric acid and benzene under mild conditions.
- The synthetic route involves a Friedel-Crafts reaction using Lewis acid AlCl3 .
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents depend on the desired modification.
Major Products: These reactions yield derivatives with potential antifungal activities.
Scientific Research Applications
Chemistry: Used as a starting material for further functionalization.
Biology: Investigated for potential biological effects.
Medicine: May have therapeutic applications.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- It likely interacts with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other pyridazine derivatives.
Similar Compounds: Explore related compounds with similar structures and properties.
Remember, this compound’s potential lies in its versatility and applications across various scientific domains
Properties
Molecular Formula |
C14H14ClN3O4S |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H14ClN3O4S/c15-11-2-1-10(12-3-4-14(19)17-16-12)9-13(11)23(20,21)18-5-7-22-8-6-18/h1-4,9H,5-8H2,(H,17,19) |
InChI Key |
SOFALOCDAVRNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Cl |
Origin of Product |
United States |
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